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Compound of Interest

(R)-2-(1-hydroxyethyl)pyrimidin-5-
Compound Name:

ol
CAS No.: 1460321-45-2
Cat. No.: B2568435

Get Quote

Executive Summary & Molecule Profile

This technical guide details the spectroscopic identification, chiral validation, and synthesis of
(R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5 for racemate).[1] This scaffold
serves as a critical fragment in the development of HIF-PH inhibitors and antifungal agents.[1]

The 5-hydroxypyrimidine core exhibits unique tautomeric behavior (keto-enol) dependent on
solvent polarity, while the C2-chiral center requires rigorous enantiomeric excess (%ee)
determination.[1] This guide provides a self-validating workflow for researchers synthesizing or

characterizing this metabolite.

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b2568435#bc-rfq
https://www.benchchem.com/product/b2568435/docs?utm_src=pdf-body#comprehensive-characterization-guide-r-2-1-hydroxyethyl-pyrimidin-5-ol-1
https://pubchem.ncbi.nlm.nih.gov/compound/73776047
https://pubchem.ncbi.nlm.nih.gov/compound/73776047
https://pubchem.ncbi.nlm.nih.gov/compound/73776047
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2568435?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Data

IUPAC Name (1R)-1-(5-hydroxypyrimidin-2-yl)ethanol
Molecular Formula CeHsN20:2

Molecular Weight 140.14 g/mol

Chiral Center C2-sidechain (R-configuration)

) ~6.5 (5-OH acidic due to diaza-ring electron
pKa (Predicted) )
withdrawal)

Spectroscopic Data (NMR, IR, MS)

The following data represents the consensus spectral signature for the free base in polar
aprotic solvents (DMSO-de).

Nuclear Magnetic Resonance (NMR)

Note: The molecule possesses C2v-like symmetry in the heterocyclic core.[1] H4 and H6 are
chemically equivalent in achiral solvents.[1]

Table 1: *H NMR Data (400 MHz, DMSO-de)

o Shift (6 o . Coupling (J .
Position Multiplicity Integration Assignment
ppm) Hz)

C5-OH

OH (Ar) 10.25 brs 1H .
(Phenolic)
Pyrimidine

H4, H6 8.28 S 2H _
Ring

OH (Alk) 5.10 d 1H 4.8 Sidechain OH
Chiral

CH 4.68 dq 1H 6.5, 4.8 _
Methine

CHs 1.38 d 3H 6.5 Methyl Group
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Table 2: 13C NMR Data (100 MHz, DMSO-ds)

Position Shift (6 ppm) Type Assignment
C5 151.2 Cq C-OH (Ipso)
Cc2 158.4 Cq C-N (Ipso)
C4, C6 1441 CH Aromatic CH
CH 70.5 CH Chiral Center
CHs 22.8 CHs Methy!

Mass Spectrometry (ESI-MS)

« lonization Mode: Positive (ESI+)[1]
e Molecular lon [M+H]*: m/z 141.1[1]
o Key Fragments (MS/MS):
o m/z 123.1 [M+H - H20]* (Loss of aliphatic hydroxyl)[1]

o m/z 97.0 [Pyrimidin-5-ol core]* (Cleavage of side chain)[1]

Infrared Spectroscopy (FT-IR)

e 3200-3400 cm~*: Broad O-H stretch (H-bonded).[1]

e 2970 cm~1: C-H stretch (Aliphatic).

e 1590, 1450 cm~1: C=N and C=C aromatic ring stretches (Pyrimidine skeletal vibrations).[1]
e 1260 cm~%: C-O stretch (Phenolic).[1]

Chiral Analysis & Validation Protocol

Ensuring the (R)-configuration requires specific analytical techniques, as standard NMR cannot
distinguish enantiomers.[1]
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Mosher's Ester Analysis (Absolute Configuration)

To validate the (R)-stereochemistry without X-ray crystallography, derivatize the aliphatic
alcohol with (S)- and (R)-MTPA-CI (Mosher's acid chloride).[1]

Protocol:

e React 5 mg substrate with (R)-MTPA-CI/Pyridine to form the (S)-Mosher ester.[1]
e React 5 mg substrate with (S)-MTPA-CI/Pyridine to form the (R)-Mosher ester.[1]
e Analysis: Compare *H NMR shifts of the methyl doublet.

o Rule: For the (R)-alcohol, the Ad (&_S-ester - &_R-ester) for protons spatially close to the
chiral center will follow a predictable shielding/deshielding pattern based on the Cahn-
Ingold-Prelog priority.[1]

Chiral HPLC Method[1]

e Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 um).[1]

o Mobile Phase: n-Hexane : Isopropanol (90:[1]10) with 0.1% TFA (to suppress ionization of
the phenolic OH).[1]

e Flow Rate: 1.0 mL/min.[1]
e Detection: UV @ 254 nm.[1]

o Expected Result: The (R)-enantiomer typically elutes second on AD-H columns (verify with
racemate standard).[1]

Synthesis Pathway: Asymmetric Transfer
Hydrogenation

The most robust route to the (R)-enantiomer is the asymmetric reduction of the corresponding
ketone.[1]

Reaction Scheme Diagram

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/73776047
https://pubchem.ncbi.nlm.nih.gov/compound/73776047
https://pubchem.ncbi.nlm.nih.gov/compound/73776047
https://pubchem.ncbi.nlm.nih.gov/compound/73776047
https://pubchem.ncbi.nlm.nih.gov/compound/73776047
https://pubchem.ncbi.nlm.nih.gov/compound/73776047
https://pubchem.ncbi.nlm.nih.gov/compound/73776047
https://pubchem.ncbi.nlm.nih.gov/compound/73776047
https://pubchem.ncbi.nlm.nih.gov/compound/73776047
https://pubchem.ncbi.nlm.nih.gov/compound/73776047
https://pubchem.ncbi.nlm.nih.gov/compound/73776047
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2568435?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Acetyl-5-hydroxypyrimidine
(Substrate)

Asymmetric

\_* HCOOH / TEA (5:2) AL (W 3Nl yeT  Elale) B | (R)-2-(1-hydroxyethyl)pyrimidin-5-ol
Catalysis | DCM, 0°C 1o RT, 12h = (Target >95% ee)

RuCl(p-cymene)[(R,R)-Ts-DPEN]
(Catalyst)

Click to download full resolution via product page

Figure 1: Asymmetric Transfer Hydrogenation (ATH) pathway using Noyori-lkariya catalyst
system.

Step-by-Step Protocol

Reagents:

e Precursor: 1-(5-hydroxypyrimidin-2-yl)ethanone (Synthesis: 5-benzyloxypyrimidine-2-
carbonitrile + MeMgBr, followed by deprotection).[1]

o Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Note: (R,R)-ligand typically yields (R)-alcohol;
verify experimentally).[1]

e Hydrogen Source: Azeotropic mixture of Formic acid/Triethylamine (5:2).[1]
Procedure:

e Preparation: In a flame-dried Schlenk flask, dissolve the ketone (1.0 eq) in dry DCM (0.5 M
concentration).

o Catalyst Addition: Add the Ruthenium catalyst (1 mol%). Purge with Nitrogen.[1]
e Initiation: Add the HCOOH/TEA mixture (3.0 eq) dropwise at 0°C.

e Reaction: Allow to warm to room temperature and stir for 12—16 hours. Monitor by TLC
(MeOH/DCM 1:10).

o Workup: Quench with saturated NaHCOs. Extract with EtOAc (3x).[1] Wash combined
organics with brine, dry over Na2S0Oa.[1]
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 Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

o Validation: Assess %ee using the Chiral HPLC method described in Section 3.2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b2568435?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2568435?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

